N-Desmethyl Edoxaban Hydrochloride

Description

Contextualization within Direct Oral Anticoagulant (DOAC) Metabolism Studies

Edoxaban (B1671109), like other DOACs, undergoes metabolic transformation in the body. While a significant portion of Edoxaban is eliminated unchanged, a notable fraction is converted into various metabolites. psu.edu Among these, N-Desmethyl Edoxaban, also referred to as M6, is a prominent metabolite. nih.gov The formation of this and other metabolites is a key aspect of the drug's pharmacokinetic profile. nih.govnih.gov

Studies have shown that the metabolism of Edoxaban is a minor clearance pathway in individuals with normal renal function, with less than 10% being metabolized by carboxylesterase-1 (CES1) and cytochrome P450 3A4 (CYP3A4). nih.gov The formation of N-Desmethyl Edoxaban (M6) specifically, is one of the phase 1 metabolic reactions. nih.gov While another metabolite, M4, is the most abundant, N-Desmethyl Edoxaban (M6) is also consistently detected and studied. psu.edunih.gov Understanding the metabolic pathways, including the generation of N-Desmethyl Edoxaban, is essential for predicting drug-drug interactions and understanding variability in patient response. nih.gov

Significance as a Research Analyte and Chemical Entity

The importance of N-Desmethyl Edoxaban Hydrochloride in research stems from its identity as a key metabolite of Edoxaban. Its presence and concentration in biological samples provide valuable insights into the metabolic fate of the parent drug. As such, it serves as a critical analyte in various analytical methods developed to quantify Edoxaban and its metabolites in plasma and other biological matrices. researchgate.netresearchgate.net

The development of sensitive and specific analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is crucial for the simultaneous quantification of Edoxaban and its metabolites, including N-Desmethyl Edoxaban. researchgate.netresearchgate.net These methods are indispensable for pharmacokinetic studies, therapeutic drug monitoring in specific clinical situations, and in the investigation of potential drug interactions. The availability of pure this compound as a reference standard is essential for the validation and accuracy of these analytical methods. veeprho.comsynthinkchemicals.com

Structural Relationship to Edoxaban and Other Analogues

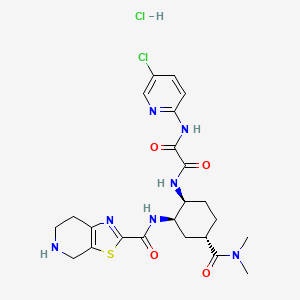

N-Desmethyl Edoxaban is structurally very similar to its parent compound, Edoxaban. The key difference lies in the N-demethylation of the terminal dimethylcarbamoyl group of Edoxaban. This seemingly minor structural modification can, however, influence the compound's physicochemical properties and its interaction with biological targets.

Below is a table detailing the chemical information for this compound and its parent compound, Edoxaban.

| Property | This compound | Edoxaban |

| IUPAC Name | N1-(5-chloropyridin-2-yl)-N2-((1S, 2R, 4S)-4-(dimethylcarbamoyl)-2-(4, 5, 6, 7-tetrahydrothiazolo[5, 4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide hydrochloride | N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-2-({5-(dimethylamino)pentylcarbamoyl}methyl)-4,5-dihydro-1,3-thiazol-2-yl]oxalamide |

| Molecular Formula | C23H28ClN7O4S · HCl | C24H30ClN7O4S |

| Molecular Weight | 570.50 g/mol | 548.06 g/mol |

| CAS Number | 480449-52-3 | 480449-70-5 |

| Synonyms | Edoxaban-M6 nih.gov | DU-176b psu.edu |

Note: The table provides information for the hydrochloride salt of N-Desmethyl Edoxaban and the free base of Edoxaban for comparative purposes. The molecular formula and weight for N-Desmethyl Edoxaban free base are C23H28ClN7O4S and 534.03 g/mol , respectively. fda.govnih.gov

The study of N-Desmethyl Edoxaban and other metabolites like M4, M1, M5, and M8 provides a more complete picture of the pharmacological and toxicological profile of Edoxaban. nih.govnih.gov

Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H29Cl2N7O4S |

|---|---|

Molecular Weight |

570.5 g/mol |

IUPAC Name |

N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine-2-carbonylamino)cyclohexyl]oxamide;hydrochloride |

InChI |

InChI=1S/C23H28ClN7O4S.ClH/c1-31(2)23(35)12-3-5-14(27-19(32)20(33)30-18-6-4-13(24)10-26-18)16(9-12)28-21(34)22-29-15-7-8-25-11-17(15)36-22;/h4,6,10,12,14,16,25H,3,5,7-9,11H2,1-2H3,(H,27,32)(H,28,34)(H,26,30,33);1H/t12-,14-,16+;/m0./s1 |

InChI Key |

FSIAPTVELVHYAI-KRTONYTCSA-N |

Isomeric SMILES |

CN(C)C(=O)[C@H]1CC[C@@H]([C@@H](C1)NC(=O)C2=NC3=C(S2)CNCC3)NC(=O)C(=O)NC4=NC=C(C=C4)Cl.Cl |

Canonical SMILES |

CN(C)C(=O)C1CCC(C(C1)NC(=O)C2=NC3=C(S2)CNCC3)NC(=O)C(=O)NC4=NC=C(C=C4)Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Desmethyl Edoxaban Hydrochloride

Established Synthetic Routes for N-Desmethyl Edoxaban (B1671109) Hydrochloride

Multi-step Organic Synthesis Approaches

The synthesis of N-Desmethyl Edoxaban Hydrochloride is not a single, linear process but rather a convergent synthesis where different key intermediates are prepared separately and then coupled together. The primary disconnection points in the molecular structure are the amide bonds, which are typically formed in the final stages of the synthesis. The general strategy involves the preparation of three key building blocks: a chiral diamine cyclohexane (B81311) derivative, a chloropyridine-oxalamide moiety, and the N-demethylated tetrahydrothiazolopyridine carboxylic acid.

The final coupling steps generally involve standard amide bond formation reactions, often facilitated by common coupling agents. The resulting N-Desmethyl Edoxaban free base is then converted to its hydrochloride salt.

Key Precursors and Reaction Conditions

The successful synthesis of this compound relies on the efficient preparation of its key precursors.

One of the core components is 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride . A method for its preparation involves a two-step process starting from 3-bromo-1-methyl-piperidin-4-one and ethyl thiooxamide. The initial condensation reaction, carried out in ethanol (B145695) with a base such as sodium carbonate, yields ethyl 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate. Subsequent hydrolysis of the ester with aqueous sodium hydroxide (B78521) followed by acidification with hydrochloric acid under controlled temperature conditions affords the desired carboxylic acid hydrochloride with a purity of approximately 98.5%.

Another critical precursor is the chiral diamine cyclohexane core, specifically a derivative of (1S,2R,4S)-1,2-diamino-N,N-dimethylcyclohexane-4-carboxamide . The synthesis of this intermediate is challenging due to the presence of multiple stereocenters. One approach involves starting from (1S)-3-cyclohexene-1-carboxylic acid and proceeding through a multi-step sequence that can have a total yield of around 10.0%. google.com

The third key fragment is derived from N-(5-chloropyridin-2-yl)oxalamic acid .

The assembly of these precursors typically involves the coupling of the chiral diamine with the chloropyridine-oxalamic acid derivative, followed by the removal of any protecting groups and subsequent coupling with the 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid. Common reaction conditions for these amide bond formations include the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) in a suitable organic solvent such as dichloromethane (B109758) or dimethylformamide. The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid. google.com

Table 1: Key Precursors for this compound Synthesis

| Precursor Name | Chemical Structure | Key Synthetic Steps |

| 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride | [Image of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride structure] | Condensation of a brominated piperidinone with ethyl thiooxamide, followed by hydrolysis and acidification. |

| (1S,2R,4S)-1,2-Diamino-N,N-dimethylcyclohexane-4-carboxamide derivative | [Image of (1S,2R,4S)-1,2-Diamino-N,N-dimethylcyclohexane-4-carboxamide derivative structure] | Multi-step synthesis from a chiral cyclohexene (B86901) carboxylic acid. google.com |

| N-(5-Chloropyridin-2-yl)oxalamic acid derivative | [Image of N-(5-Chloropyridin-2-yl)oxalamic acid derivative structure] | Reaction of 2-amino-5-chloropyridine (B124133) with an oxalic acid derivative. |

Chemoenzymatic and Biocatalytic Synthesis Considerations

Modern pharmaceutical synthesis increasingly incorporates enzymatic and biocatalytic methods to enhance efficiency, stereoselectivity, and sustainability. In the context of this compound synthesis, these approaches are particularly relevant for the preparation of the chiral diamine cyclohexane intermediate.

Preparation of Labeled Analogues for Research Applications

Labeled analogues of drug molecules and their metabolites are indispensable tools in pharmaceutical research, particularly for elucidating metabolic pathways and for use as internal standards in quantitative bioanalysis.

Deuterated and Isotopic Labeling Strategies

The synthesis of deuterated or isotopically labeled this compound would follow the same multi-step synthetic route, but with the introduction of the isotopic label at a specific position within one of the key precursors. For example, deuterium (B1214612) atoms could be incorporated into the tetrahydrothiazolopyridine ring or the cyclohexane core. The synthesis of deuterated heterocycles can be achieved through various methods, including the use of deuterated starting materials or through hydrogen-deuterium exchange reactions under specific conditions. nih.gov

For instance, to prepare a deuterated version of the tetrahydrothiazolopyridine precursor, one could start with a deuterated piperidinone derivative. Similarly, carbon-13 or nitrogen-15 (B135050) labels could be introduced by using appropriately labeled building blocks in the synthesis.

Utility in Metabolic Pathway Elucidation

N-Desmethyl Edoxaban is a known human metabolite of Edoxaban, formed through N-demethylation, a reaction catalyzed by cytochrome P450 enzymes, particularly CYP3A4. researchgate.net The availability of isotopically labeled this compound is crucial for definitively confirming its metabolic fate.

By administering a labeled version of the compound in preclinical or clinical studies, researchers can track its distribution, further metabolism, and excretion with high specificity and sensitivity using techniques like mass spectrometry. This allows for the unambiguous identification of subsequent metabolites and provides a clearer understanding of the complete metabolic profile of Edoxaban. Furthermore, labeled N-Desmethyl Edoxaban serves as an essential internal standard for the accurate quantification of the unlabeled metabolite in biological samples, which is critical for pharmacokinetic and pharmacodynamic studies. researchgate.net

Metabolic Pathways and Biotransformation Studies of N Desmethyl Edoxaban

Enzymatic Formation of N-Desmethyl Edoxaban (B1671109)

The biotransformation of edoxaban to its N-desmethyl metabolite is a process primarily mediated by specific enzymes within the cytochrome P450 superfamily, alongside contributions from other metabolic enzymes.

Role of Cytochrome P450 Isoenzymes (e.g., CYP3A4/5) in Demethylation

The formation of N-desmethyl edoxaban is principally catalyzed by the cytochrome P450 isoenzyme CYP3A4. pharmgkb.orgnih.gov This enzyme is a major player in the metabolism of a vast array of xenobiotics, including many therapeutic drugs. The process of N-demethylation involves the removal of a methyl group from the nitrogen atom of the dimethylamino moiety of the edoxaban molecule. This oxidative reaction is a common metabolic pathway for compounds containing N-methyl groups.

While CYP3A5 shares significant structural and functional similarity with CYP3A4, the specific contribution of CYP3A5 to the N-demethylation of edoxaban is less clearly defined in the available literature. However, it is often considered alongside CYP3A4 due to their overlapping substrate specificities. The activity of CYP3A4/5 is a key determinant in the rate and extent of N-desmethyl edoxaban formation. It is important to note that metabolism via CYP3A4 accounts for less than 10% of the total clearance of edoxaban in individuals with normal renal function, indicating that it is a minor elimination pathway for the parent drug. nih.gov

Characterization of Metabolic Intermediates and Pathways

The metabolic pathway leading to N-desmethyl edoxaban is part of a broader network of biotransformation reactions that edoxaban undergoes in the body. In vitro studies using human liver microsomes have identified several phase 1 metabolites of edoxaban.

The primary metabolic pathways for edoxaban include:

Hydrolysis: Catalyzed by CES1 to form the M-4 metabolite.

Oxidation: Primarily N-demethylation by CYP3A4 to form N-desmethyl edoxaban (also referred to as M-6 in some literature). Other oxidative metabolites have also been identified.

Conjugation: Glucuronidation represents a phase 2 metabolic pathway for edoxaban.

The formation of N-desmethyl edoxaban occurs through the direct oxidative action of CYP3A4 on the parent edoxaban molecule. There is no evidence in the reviewed literature to suggest the involvement of stable metabolic intermediates in the direct pathway from edoxaban to N-desmethyl edoxaban.

Table 1: Major Metabolic Pathways of Edoxaban

| Metabolic Pathway | Primary Enzyme(s) | Resulting Metabolite(s) |

| N-Demethylation | CYP3A4/5 | N-Desmethyl Edoxaban (M-6) |

| Hydrolysis | Carboxylesterase-1 (CES1) | M-4 |

| Other Oxidations | CYP3A4/5 | Other oxidative metabolites |

| Glucuronidation | UGTs | Glucuronide conjugates |

In Vitro Metabolic Stability and Enzyme Kinetics

Detailed quantitative data on the in vitro metabolic stability and specific enzyme kinetics for the formation of N-Desmethyl Edoxaban are not extensively reported in publicly available scientific literature. However, general principles of metabolic stability assays can be described.

Similarly, specific enzyme kinetic parameters for the CYP3A4-mediated N-demethylation of edoxaban, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), are not readily found in the reviewed literature. These parameters are crucial for quantitatively describing the affinity of the enzyme for the substrate and the maximum rate of metabolite formation. General literature on CYP3A4-mediated reactions indicates a wide range of kinetic values depending on the specific substrate.

Table 2: Conceptual Framework for In Vitro Metabolic Stability and Enzyme Kinetics

| Parameter | Description | Relevance to N-Desmethyl Edoxaban |

| In Vitro Half-life (t½) | The time required for 50% of the compound to be metabolized in an in vitro system. | Specific data for N-Desmethyl Edoxaban is not available. |

| Intrinsic Clearance (CLint) | The inherent ability of the liver to metabolize a drug, independent of blood flow. | Specific data for N-Desmethyl Edoxaban is not available. |

| Michaelis-Menten Constant (Km) | The substrate concentration at which the reaction rate is half of Vmax. Reflects enzyme-substrate affinity. | Specific data for the formation of N-Desmethyl Edoxaban by CYP3A4 is not available. |

| Maximum Velocity (Vmax) | The maximum rate of the enzymatic reaction at saturating substrate concentrations. | Specific data for the formation of N-Desmethyl Edoxaban by CYP3A4 is not available. |

Comparative In Vitro Metabolism Across Species (Preclinical Focus)

Studies comparing the in vitro metabolism of edoxaban across different preclinical species (such as rats, dogs, and monkeys) and humans are essential for the interpretation of toxicological data and the prediction of human pharmacokinetics. While detailed quantitative comparative data for the formation of N-desmethyl edoxaban is limited in the public domain, general observations from drug metabolism studies can be highlighted.

Species differences in the expression and activity of cytochrome P450 enzymes are well-documented. For instance, the specific isoforms and their relative abundance within the CYP3A subfamily can vary significantly between humans, dogs, rats, and monkeys. These differences can lead to quantitative, and sometimes qualitative, variations in the metabolic profiles of drugs.

Preclinical Pharmacological Characterization of N Desmethyl Edoxaban

In Vitro Assessment of Factor Xa (FXa) Inhibitory Activity

The primary mechanism of action for Edoxaban (B1671109) and its active metabolites is the direct, selective, and reversible inhibition of Factor Xa (FXa), a critical serine protease in the coagulation cascade. nih.gov FXa's role in converting prothrombin to thrombin makes it a key target for anticoagulant therapies. nih.gov

The inhibitory potency of N-Desmethyl Edoxaban against FXa has been quantified through the determination of its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. For N-Desmethyl Edoxaban (M-6), the reported IC50 value for anti-FXa activity is 6.9 nM. nih.gov This demonstrates its potent inhibitory effect on Factor Xa. nih.gov In comparison, the parent compound, Edoxaban, has an IC50 value of 3.0 nM for anti-FXa activity. nih.gov Another active metabolite, M-4, shows even higher potency with an IC50 of 1.8 nM. nih.gov

Table 1: In Vitro FXa Inhibitory Activity of Edoxaban and its Metabolite N-Desmethyl Edoxaban

| Compound | Metabolite Designation | Anti-FXa IC50 (nM) |

|---|---|---|

| Edoxaban | - | 3.0 |

| N-Desmethyl Edoxaban | M-6 | 6.9 |

Data sourced from a summary of metabolite activity. nih.gov

Molecular Interactions with Coagulation Factors and Related Enzymes

Edoxaban functions as a competitive inhibitor of human FXa, with a reported inhibitory constant (Ki) value of 0.561 nM. nih.gov It binds to the active site of FXa, preventing its interaction with prothrombin and thereby inhibiting the generation of thrombin and the subsequent formation of blood clots. nih.govnih.gov The molecular structure of Edoxaban facilitates key interactions with the active site of FXa. researchgate.net Given that N-Desmethyl Edoxaban is an active metabolite with potent anti-FXa activity, it is inferred to share a similar mechanism of action, directly binding to and inhibiting FXa. nih.govnih.gov However, specific studies detailing the precise molecular interactions of N-Desmethyl Edoxaban with FXa are not extensively available.

Edoxaban has been shown to inhibit both free FXa and FXa bound within a clot. nih.gov This is a critical characteristic for an effective anticoagulant, as a significant portion of FXa can be protected within developing thrombi. It is plausible that N-Desmethyl Edoxaban also shares this ability to inhibit clot-bound FXa, contributing to its therapeutic effect.

Receptor Binding and Selectivity Profiling (if applicable)

The selectivity of an anticoagulant for its target enzyme over other related proteases in the coagulation cascade is a crucial aspect of its pharmacological profile, as it can minimize off-target effects. Edoxaban is characterized as a highly selective inhibitor of FXa. nih.gov Its inhibitory effects on other enzymes, such as those in the cytochrome P450 family (CYP1A2, CYP3A4), are minimal, with IC50 values generally at or above 100 μM. nih.gov

While a detailed selectivity profile specifically for N-Desmethyl Edoxaban against a broad panel of serine proteases and other receptors is not widely published, the high selectivity of the parent compound suggests that major off-target interactions are unlikely. Research on Edoxaban indicates that it does not significantly affect immunological assays or coagulation assays that measure factors upstream of FXa. nih.gov This high degree of selectivity for FXa is a key feature of its mechanism, and it is expected that its active metabolites, including N-Desmethyl Edoxaban, would retain this characteristic.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is fundamental to the separation and analysis of N-Desmethyl Edoxaban (B1671109) from its parent compound and other related substances. The complexity of biological and chemical samples necessitates high-resolution separation techniques to achieve accurate quantification and identification.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. This is achieved by using columns packed with smaller sub-2 µm particles, which requires instrumentation capable of handling higher backpressures.

UPLC methods have been successfully developed for Edoxaban and its degradation products. researchgate.net One stability-indicating method utilized an Acquity UPLC BEH C18 column (50 mm, 2.1 mm, 1.7 µm) with a gradient mobile phase of acetonitrile (B52724) and potassium dihydrogen phosphate (B84403) buffer. asianpubs.orgasianpubs.org This approach allows for the effective separation of the parent drug from impurities generated under various stress conditions. asianpubs.org Another study employed an Acquity UHPLC H-Class system coupled with an ACQUITY UPLC HSS PFP column to separate Edoxaban and its M4 metabolite, highlighting the versatility of UPLC in handling complex metabolite profiles. nih.gov The enhanced separation power of UPLC is critical for resolving closely related compounds like isomers and metabolites within a short run time. researchgate.net

Table 2: UPLC System Parameters for Edoxaban Analysis

| Parameter | Specification |

|---|---|

| System | Acquity UPLC H-Class |

| Column | Acquity UPLC BEH C18 (50 mm, 2.1 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile and 20 mM Potassium Dihydrogen Phosphate (pH 3.0) |

| Flow Rate | 0.6 mL/min |

| Detector | Photo-Diode Array (PDA) |

| Linearity Range | 100-300 µg/mL |

This table is a composite example based on findings for Edoxaban analysis. asianpubs.orgasianpubs.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the highly sensitive and selective quantification of drugs and their metabolites in biological matrices. nii.ac.jp This technique combines the superior separation capabilities of liquid chromatography (either HPLC or UPLC) with the precise detection and structural confirmation provided by tandem mass spectrometry.

Validated LC-MS/MS methods have been established for the simultaneous determination of Edoxaban and its major metabolites, including N-Desmethyl Edoxaban (ND-EDX), in human plasma. nih.govnii.ac.jp These methods typically involve a simple sample preparation step, such as protein precipitation with acetonitrile, followed by chromatographic separation and MS/MS detection. nii.ac.jpnih.gov One study successfully quantified Edoxaban, 4CA-EDX, and ND-EDX in patient plasma, with observed concentration ranges of 17.8–102 ng/mL, 1.67–25.7 ng/mL, and 0.685–5.34 ng/mL, respectively. nii.ac.jp The method demonstrated excellent linearity, accuracy, and precision, with a lower limit of quantification (LLOQ) sufficient for pharmacokinetic studies. nii.ac.jpresearchgate.net The use of stable isotope-labeled internal standards is often incorporated to ensure the highest degree of accuracy. psu.edunih.gov

Table 3: Validation Summary for LC-MS/MS Quantification of N-Desmethyl Edoxaban (ND-EDX) in Human Plasma

| Validation Parameter | Result |

|---|---|

| Linearity Range | 0.5 - 50 ng/mL |

| Intra-day Accuracy | 85.9% – 112.8% |

| Intra-day Imprecision | 2.0% – 13.3% |

| Inter-day Accuracy | 85.9% – 112.8% |

| Inter-day Imprecision | 2.0% – 13.3% |

| Pretreatment Recovery | 88.7% – 109.0% |

| Freeze-Thaw Stability | Stable after two cycles (85.6% – 101.2% of initial value) |

Data sourced from a study on the simultaneous quantitation of Edoxaban and its metabolites. nii.ac.jpresearchgate.net

Spectroscopic and Spectrometric Characterization

While chromatography excels at separation and quantification, spectroscopic and spectrometric techniques are indispensable for the definitive structural elucidation and characterization of molecules like N-Desmethyl Edoxaban Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic structure of a molecule. It is used to confirm the identity and elucidate the exact structure of new chemical entities, metabolites, and impurities.

In the context of Edoxaban analysis, NMR is employed after a potential metabolite or degradation product is isolated, often using techniques like semi-preparative HPLC. researchgate.netresearchgate.net By analyzing the NMR spectrum (such as ¹H NMR and ¹³C NMR), researchers can map the carbon-hydrogen framework of the molecule. Chemical shifts, coupling constants, and signal integrations provide definitive proof of the molecular structure, including the specific site of a metabolic transformation, such as the removal of a methyl group from a nitrogen atom to form N-Desmethyl Edoxaban. While specific NMR data for this compound is not detailed in the provided context, its structural confirmation would rely on comparing its spectra to that of the parent Edoxaban compound and identifying the absence of signals corresponding to the N-methyl group. blogspot.comsynchemia.com

Table 4: Principles of NMR in Structural Elucidation

| NMR Parameter | Information Provided |

|---|---|

| Chemical Shift (δ) | Identifies the chemical environment of a nucleus (e.g., proton or carbon). |

| Signal Integration | Determines the relative number of nuclei corresponding to a signal. |

| Spin-Spin Coupling (J) | Reveals connectivity between neighboring nuclei, helping to piece together the molecular skeleton. |

| 2D NMR (e.g., COSY, HSQC) | Provides detailed correlation data between different nuclei to confirm bonding and spatial relationships. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a critical analytical tool used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular weight of a compound with extremely high accuracy, allowing for the deduction of its elemental formula. nih.gov

For N-Desmethyl Edoxaban, MS is used to confirm its formation by identifying its precise molecular weight. The loss of a methyl group (CH₂) from Edoxaban results in a predictable mass shift. Tandem mass spectrometry (MS/MS) provides further structural confirmation by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern serves as a molecular fingerprint. The difference in fragmentation pathways between Edoxaban and N-Desmethyl Edoxaban would provide conclusive evidence of the N-demethylation site. For instance, a fragment ion containing the thiazole (B1198619) ring system without the methyl group would be a key indicator. researchgate.netnih.gov

Table 5: Molecular Weight and Formula of Edoxaban and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |

|---|---|---|---|

| Edoxaban | C₂₄H₃₀ClN₇O₄S | 548.06 | 547.1769 |

| N-Desmethyl Edoxaban | C₂₃H₂₈ClN₇O₄S | 534.03 | 533.1612 |

| This compound | C₂₃H₂₉Cl₂N₇O₄S | 570.49 | - |

Data sourced from PubChem and commercial supplier data. nih.govpharmaffiliates.comfda.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Confirmation

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound. While detailed spectroscopic data for this compound is not extensively published in publicly available literature, the principles of these techniques, as applied to its parent compound, Edoxaban, and its degradation products, provide a strong framework for its analysis. researchgate.net

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in the molecule. For a compound like N-Desmethyl Edoxaban, the IR spectrum would be expected to show characteristic absorption bands corresponding to its various structural components. These would include N-H stretching vibrations from the amide and amine groups, C=O stretching from the multiple amide and carbamoyl (B1232498) groups, C-N stretching, and vibrations associated with the aromatic chloropyridine and thiazolo[5,4-c]pyridine (B153566) rings. researchgate.netpharmaffiliates.com By comparing the IR spectrum of a synthesized or isolated sample to a reference standard, the identity and integrity of the compound's structure can be confirmed. veeprho.com

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule, which is particularly useful for compounds containing chromophores. Edoxaban and its metabolites, including the N-desmethyl form, possess aromatic rings and carbonyl groups that absorb UV radiation. tianjindaxuexuebao.com For instance, analytical methods for Edoxaban often utilize a detection wavelength (λmax) around 291 nm. jchr.orgresearchgate.net The UV-Vis spectrum of this compound would be expected to be very similar to that of Edoxaban, as the removal of a methyl group does not significantly alter the primary chromophoric systems. This technique is more commonly employed for quantification in conjunction with chromatography rather than for standalone structural confirmation, but it plays a role in verifying the presence of the expected chromophores. tianjindaxuexuebao.comresearchgate.net

Method Development and Validation for Research Applications

The reliable quantification of this compound in various matrices, especially biological fluids, necessitates the development and validation of robust analytical methods. This process ensures that the data generated is accurate, reproducible, and fit for its intended research purpose. The validation parameters discussed below are based on established guidelines, such as those from the International Conference on Harmonisation (ICH). jchr.orgtbzmed.ac.ir

Specificity and Selectivity

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. tbzmed.ac.ir For this compound, the method must be able to distinguish it from the parent drug, Edoxaban, and other potential metabolites like the 4-carboxylic acid form (4CA-EDX). nii.ac.jp

In chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), selectivity is achieved by separating the compounds based on their physicochemical properties. tianjindaxuexuebao.comnii.ac.jp The retention time of N-Desmethyl Edoxaban will be different from that of Edoxaban and other related substances. nii.ac.jp Forced degradation studies, where the drug is exposed to stress conditions (e.g., acid, base, oxidation, heat, light), are performed to demonstrate that the method can separate the analyte from any potential degradation products. researchgate.netresearchgate.nettbzmed.ac.ir The absence of interfering peaks in blank plasma or serum chromatograms further confirms the method's selectivity. nii.ac.jp

Linearity and Calibration Range

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the analytical response versus the concentration of the analyte over a specified range. tbzmed.ac.ir

For the simultaneous quantification of Edoxaban and its metabolites, a study using LC-MS/MS established a linear calibration range for N-Desmethyl Edoxaban from 0.12 to 15 ng/mL in human plasma. nii.ac.jp Other methods developed for the parent drug, Edoxaban, have demonstrated linearity over ranges such as 8-80 µg/mL and 5-200 µg/mL, typically achieving a correlation coefficient (r²) of 0.999 or greater, which indicates a strong linear relationship. jchr.orgresearchgate.nettbzmed.ac.ir

Table 1: Examples of Linearity and Calibration Ranges for Edoxaban and its Metabolite

| Analyte | Method | Matrix | Calibration Range | Correlation Coefficient (r²) | Reference |

|---|---|---|---|---|---|

| N-Desmethyl Edoxaban | LC-MS/MS | Human Plasma | 0.12–15 ng/mL | Not explicitly stated for metabolite alone | nii.ac.jp |

| Edoxaban | RP-HPLC | Bulk Drug | 8-80 µg/mL | 0.9994 | jchr.org |

| Edoxaban | HPLC | Bulk/Tablets | 5-200 µg/mL | Not explicitly stated, but linear | researchgate.nettbzmed.ac.ir |

| Edoxaban | RP-HPLC | Bulk Drug | 10.5-18 µg/mL | 0.999 | tianjindaxuexuebao.com |

Accuracy and Precision

Accuracy denotes the closeness of the measured value to the true value, often expressed as a percentage recovery. Precision represents the degree of scatter between a series of measurements, expressed as the relative standard deviation (RSD). It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility. tbzmed.ac.irnih.gov

In a validated LC-MS/MS method, the intra- and inter-day accuracy for N-Desmethyl Edoxaban was reported to be between 85.9–112.8%, with imprecision values within 13.3%. nii.ac.jp For Edoxaban, various HPLC methods report accuracy values in the range of 98-102%, with intra-day and inter-day precision RSDs typically below 2%. tianjindaxuexuebao.comjchr.orgresearchgate.net These results fall within the generally accepted limits for bioanalytical method validation.

Table 2: Accuracy and Precision Data for N-Desmethyl Edoxaban and Edoxaban

| Analyte | Method | Parameter | Value | Reference |

|---|---|---|---|---|

| N-Desmethyl Edoxaban | LC-MS/MS | Intra- & Inter-day Accuracy | 85.9–112.8% | nii.ac.jp |

| Intra- & Inter-day Imprecision (RSD) | ≤ 13.3% | |||

| Edoxaban | HPLC | Accuracy (% Recovery) | 99.824–100.720% | researchgate.nettbzmed.ac.ir |

| Intra- & Inter-day Precision (RSD) | ≤ 0.710% | |||

| Accuracy (% Recovery) | 98.83 to 99.63% | jchr.org |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. tbzmed.ac.ir

For N-Desmethyl Edoxaban, a highly sensitive LC-MS/MS method established a lower limit of quantification (LLOQ) of 0.12 ng/mL in human plasma. nii.ac.jp This level of sensitivity is crucial for pharmacokinetic studies where metabolite concentrations can be very low. nii.ac.jp In comparison, methods for the parent drug Edoxaban using HPLC with UV detection have higher LOQs, for instance, 0.698 µg/mL (or 698 ng/mL). researchgate.nettbzmed.ac.ir

Table 3: LOD and LOQ Values

| Analyte | Method | Parameter | Value | Reference |

|---|---|---|---|---|

| N-Desmethyl Edoxaban | LC-MS/MS | LLOQ | 0.12 ng/mL | nii.ac.jp |

| Edoxaban | HPLC | LOD | 0.209 µg/mL | researchgate.nettbzmed.ac.ir |

| LOQ | 0.698 µg/mL | |||

| Edoxaban | RP-HPLC | LOD | 0.283 µg/mL | jchr.org |

| LOQ | 0.942 µg/mL |

Matrix Effects and Sample Preparation Protocols

When analyzing biological samples like plasma or serum, endogenous components can interfere with the ionization of the analyte in mass spectrometry, leading to suppression or enhancement of the signal. This is known as the matrix effect. nii.ac.jpnih.gov Proper sample preparation is critical to minimize these effects and ensure accurate quantification. nih.govresearchgate.net

Common sample preparation techniques include:

Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins. nii.ac.jpnih.gov The supernatant is then analyzed. This method was successfully used for the simultaneous quantification of Edoxaban and its metabolites, showing acceptable pretreatment recovery (88.7–109.0%) and matrix effects (87.0–101.6%). nii.ac.jp

Solid-Phase Extraction (SPE): This technique offers cleaner extracts compared to PPT by using a solid sorbent to selectively adsorb the analyte, while matrix components are washed away.

Liquid-Liquid Extraction (LLE): This involves extracting the analyte from the aqueous biological matrix into an immiscible organic solvent.

The choice of sample preparation protocol depends on the complexity of the matrix, the concentration of the analyte, and the analytical technique being used. nih.gov For N-Desmethyl Edoxaban, a simple one-step deproteinization with acetonitrile has been shown to be effective for LC-MS/MS analysis, avoiding more complex procedures like SPE or LLE that were used in some earlier methods for Edoxaban. nii.ac.jp

Impurity Profiling and Degradation Pathway Elucidation

Identification of N-Desmethyl Edoxaban (B1671109) Hydrochloride as a Process-Related Impurity

N-Desmethyl Edoxaban Hydrochloride has been identified as a key process-related impurity in the synthesis of Edoxaban. cleanchemlab.compharmaceresearch.com Process-related impurities are substances that are formed during the manufacturing process of the active pharmaceutical ingredient (API). In the case of Edoxaban, the synthesis involves multiple steps, and the formation of N-Desmethyl Edoxaban can occur as a byproduct. google.comgoogle.com Its chemical structure is N1-(5-chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide hydrochloride. cleanchemlab.compharmaceresearch.com The presence of this impurity is monitored and controlled to ensure the purity and safety of the final drug product.

Forced Degradation Studies of Edoxaban and this compound

Forced degradation studies are essential for understanding the stability of a drug substance and for the development of stability-indicating analytical methods. These studies involve subjecting the drug to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and light, to accelerate its degradation. asianpubs.orgtbzmed.ac.ir

Acidic and Basic Hydrolysis Pathways

Studies have shown that Edoxaban is susceptible to both acidic and basic hydrolysis. ijpsr.comresearchgate.netijper.org Under acidic conditions, such as treatment with 1N HCl at elevated temperatures, Edoxaban undergoes degradation, leading to the formation of several degradation products. ijpsr.comresearchgate.net Similarly, exposure to basic conditions, like 0.001N NaOH at 60°C, also results in the degradation of Edoxaban. ijpsr.com Research has identified that two major and identical degradation products are formed under both acidic and alkaline hydrolytic conditions. ijpsr.com One of these significant degradation products is N-Desmethyl Edoxaban.

Oxidative Degradation

Edoxaban has been found to be susceptible to oxidative degradation. ijpsr.comnih.gov When subjected to oxidative stress, for instance with 3% hydrogen peroxide at 60°C, Edoxaban degrades to form multiple products. ijpsr.comnih.gov One of the degradation products formed under oxidative conditions has been identified as the same as one of the major products from acid and base hydrolysis, which is N-Desmethyl Edoxaban. ijpsr.com A recent study identified three oxidative degradation impurities, including a di-N-oxide impurity, using liquid chromatography with tandem mass spectrometry. nih.gov

Thermal and Photolytic Degradation

In contrast to its susceptibility to hydrolysis and oxidation, Edoxaban has demonstrated stability under thermal and photolytic stress conditions. ijpsr.comasianpubs.org Studies have shown that when Edoxaban is exposed to dry heat at 80°C for 10 days or to photolytic conditions, no significant degradation is observed. ijpsr.com This indicates that this compound is not a significant degradation product under these specific stress conditions. However, another study did observe some degradation under thermal (8-9%) and photolytic (11-12%) conditions. asianpubs.org

Mechanistic Proposals for Degradation Product Formation

The formation of N-Desmethyl Edoxaban from Edoxaban involves the removal of a methyl group from the thiazolo[5,4-c]pyridine (B153566) ring system. Under hydrolytic (both acidic and basic) and oxidative conditions, specific chemical reactions are proposed to lead to this demethylation.

Under acidic conditions, it is proposed that the tertiary amine on the thiazolo[5,4-c]pyridine ring of Edoxaban is protonated. This is followed by nucleophilic attack, potentially by water, leading to the cleavage of the N-methyl bond. In basic hydrolysis, a different mechanism involving hydroxide (B78521) ion attack is likely responsible for the demethylation.

In the case of oxidative degradation, the formation of an N-oxide intermediate is a plausible step. This N-oxide can then undergo further reactions, such as a Polonovski-type reaction or other rearrangements, to yield the N-desmethyl product. The identification of N-oxide impurities in oxidative degradation studies supports this proposed mechanistic pathway. nih.gov

Stability-Indicating Analytical Method Development

To ensure the quality and stability of Edoxaban, robust analytical methods are required to separate and quantify the parent drug from its impurities and degradation products, including this compound. tbzmed.ac.irwisdomlib.org Stability-indicating analytical methods (SIAMs) are specifically designed for this purpose.

Several research groups have developed and validated SIAMs for Edoxaban, typically using reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC). ijpsr.comasianpubs.orgtbzmed.ac.irwisdomlib.org These methods have demonstrated the ability to effectively separate Edoxaban from its degradation products, including those formed under forced degradation conditions. ijpsr.comasianpubs.org The development of these methods often involves a Quality by Design (QbD) approach to ensure robustness and reliability. wisdomlib.org The validation of these methods is performed according to the guidelines of the International Council for Harmonisation (ICH). ijpsr.comasianpubs.orgwisdomlib.org

Impurity Control Strategies in Chemical Synthesis

Controlling impurities in active pharmaceutical ingredients (APIs) like Edoxaban is a critical aspect of drug development and manufacturing, mandated by regulatory authorities worldwide. The presence of impurities, even in small amounts, can affect the drug's efficacy and safety. The control of chiral impurities is particularly challenging during the process development of Edoxaban, which has three chiral centers and a total of eight possible isomers. researchgate.net

Effective impurity control relies on a multi-faceted approach encompassing the entire manufacturing process, from starting materials to the final API.

Key control strategies include:

Development of Stability-Indicating Analytical Methods: Robust analytical methods are the cornerstone of impurity control. The development and validation of stability-indicating methods, such as RP-HPLC and UPLC, are essential for separating and quantifying Edoxaban from its process-related impurities and degradation products. degres.eutianjindaxuexuebao.com These methods must be validated according to ICH guidelines to ensure they are specific, precise, accurate, and robust. degres.eunih.gov Chromatographic conditions, including the column type (e.g., C18), mobile phase composition, flow rate, and detector wavelength, are optimized to achieve adequate separation of all relevant compounds. nih.govtianjindaxuexuebao.com

Process Understanding and Optimization: A thorough understanding of the synthetic route is crucial to identify potential sources of impurities. This includes raw materials, intermediates, reagents, and reaction conditions (e.g., temperature, pH, reaction time). By optimizing the synthetic process, the formation of impurities can be minimized. For instance, controlling the formation of stereoisomers is a critical challenge that must be addressed during synthesis. researchgate.net

Forced Degradation Studies: As discussed previously, forced degradation studies play a vital role not only in elucidating degradation pathways but also in developing and validating stability-indicating analytical methods. researchgate.netresearchgate.net By subjecting the drug substance to harsh conditions (acid, base, oxidation, heat, light), potential degradation products that may form under normal storage conditions can be identified.

Synthesis and Qualification of Reference Standards: The accurate quantification of impurities requires well-characterized reference standards. synthinkchemicals.com This involves the synthesis or isolation of the impurities, followed by comprehensive characterization to confirm their structure and purity. synthinkchemicals.com These qualified standards are then used for method validation and as part of routine quality control testing. synthinkchemicals.com

Setting Appropriate Specifications: Based on the data from safety studies and the capabilities of the manufacturing process, acceptance criteria (limits) for identified and unidentified impurities are established in the drug substance specification. These specifications ensure that the level of impurities in each batch of the API is controlled within safe and acceptable limits.

By implementing these control strategies, pharmaceutical manufacturers can ensure the consistent quality, safety, and efficacy of the final drug product.

Table of Mentioned Compounds

| Compound Name |

|---|

| N-Desmethyl Edoxaban |

| This compound |

| Edoxaban |

| N-Nitroso Edoxaban Desmethyl Impurity |

| 4-epi-Edoxaban |

| Edoxaban Pyridine N-Oxide Impurity |

| di-N-oxide impurity |

| N-oxide-1 impurity |

Role As a Reference Standard in Pharmaceutical Research and Development

Utility in Analytical Method Development and Validation

The development and validation of analytical methods are fundamental to pharmaceutical quality control. N-Desmethyl Edoxaban (B1671109) Hydrochloride serves as a crucial reference standard in this process.

Method Development: Analytical methods, particularly chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are developed to separate and quantify Edoxaban from its impurities. tbzmed.ac.irnih.govdegres.eujournaljpri.comscilit.com The availability of a pure N-Desmethyl Edoxaban Hydrochloride reference standard allows scientists to:

Optimize Separation: Develop chromatographic conditions (e.g., mobile phase composition, column type, flow rate) that achieve a clear separation between the peak of Edoxaban and the peak of this compound. tbzmed.ac.irnih.govpatsnap.comresearchgate.net This ensures that the analytical method can accurately measure the amount of Edoxaban without interference from this key impurity.

Establish Specificity: Demonstrate the specificity of the analytical method, proving that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities like this compound. journaljpri.comijpsr.com

Method Validation: Once a method is developed, it must be validated to ensure it is reliable, reproducible, and accurate for its intended purpose. degres.eujournaljpri.comscilit.comnih.govjchr.orgajpaonline.com this compound reference standard is essential for several validation parameters as stipulated by guidelines from the International Council for Harmonisation (ICH). degres.eujournaljpri.comscilit.comnih.govjchr.org These parameters include:

Linearity: A series of solutions with known concentrations of this compound are prepared and analyzed to demonstrate that the method's response is directly proportional to the concentration of the impurity over a specified range. journaljpri.comscilit.comnih.gov

Accuracy: The accuracy of the method is determined by spiking a sample with a known amount of this compound reference standard and measuring the recovery. ijpsr.comnih.govjchr.org

Precision: The precision of the method is assessed by repeatedly analyzing samples containing this compound to determine the degree of agreement among individual test results. ijpsr.comjchr.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of this compound that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. nih.govjchr.org

A study on the development and validation of a stability-indicating HPLC method for Edoxaban utilized forced degradation studies, where the drug substance was exposed to stress conditions like acid, base, and oxidation to generate degradation products, including potential impurities. tbzmed.ac.irjournaljpri.comresearchgate.net The ability to separate Edoxaban from these degradation products, which would include N-Desmethyl Edoxaban, is a key aspect of method validation. nih.govijpsr.com

Application in Quality Control (QC) of Edoxaban Production

The consistent quality of a pharmaceutical product is ensured through rigorous quality control (QC) testing at various stages of production. goldncloudpublications.comsynthinkchemicals.com this compound, as a reference standard, is indispensable for the QC of Edoxaban. veeprho.com

During the manufacturing process of Edoxaban, impurities can arise from starting materials, intermediates, or degradation of the active pharmaceutical ingredient (API). goldncloudpublications.comresearchgate.net N-Desmethyl Edoxaban is a known process impurity and metabolite. researchgate.net Therefore, QC laboratories routinely test batches of Edoxaban API and finished drug products to ensure that the level of this compound does not exceed the specified limits set by regulatory authorities. goldncloudpublications.comsynthinkchemicals.com

The use of a well-characterized this compound reference standard allows for the accurate identification and quantification of this impurity in routine QC testing. synthinkchemicals.comveeprho.com This ensures that each batch of Edoxaban released to the market meets the required quality standards.

Importance for Related Substances Testing

"Related substances" is a term used in the pharmaceutical industry to refer to impurities that are structurally related to the API. Testing for related substances is a critical component of drug quality assessment. N-Desmethyl Edoxaban is a significant related substance of Edoxaban. pharmaffiliates.comresearchgate.net

The presence of related substances, even in small amounts, can potentially affect the safety and efficacy of the drug. Therefore, regulatory bodies require strict control over the levels of these impurities. goldncloudpublications.com

This compound is used as a reference standard in tests designed to identify and quantify all related substances in Edoxaban. This allows pharmaceutical manufacturers to:

Set Specification Limits: Establish acceptable limits for N-Desmethyl Edoxaban in the final drug product based on safety data and regulatory requirements.

Monitor Impurity Profiles: Track the levels of N-Desmethyl Edoxaban and other related substances from batch to batch to ensure consistency in the manufacturing process.

Conduct Stability Studies: Assess the formation of N-Desmethyl Edoxaban and other degradation products over time under various storage conditions to establish the shelf-life of the drug product. tbzmed.ac.irjournaljpri.com

Traceability Against Pharmacopoeial Standards (e.g., USP, EP, JP, BP)

Pharmacopoeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), Japanese Pharmacopoeia (JP), and British Pharmacopoeia (BP) provide official standards for medicines. While Edoxaban may not yet be official in all pharmacopeias, the principles of using reference standards are universal. degres.eu

A key aspect of a reference standard is its traceability to a primary pharmacopoeial standard, if available. This traceability ensures that the results of analytical testing are accurate and comparable across different laboratories and manufacturing sites worldwide. veeprho.com

For this compound, a highly characterized reference material that meets the stringent regulatory standards of major pharmacopoeias is essential for pharmaceutical companies. veeprho.com This allows them to be confident in their quality control results and to meet the regulatory expectations in the markets where their products are sold. The use of such a standard ensures the reliability and precision of analytical data submitted in regulatory filings like Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA). veeprho.com

Future Research Trajectories for this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.